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Compound of Interest

N-(2,4-

Compound Name: dimethylphenyl)cyclohexanecarbo
xamide

CAS No.: 315712-15-3

Cat. No.: B3124142

Get Quote

Executive Summary

N-(2,4-dimethylphenyl)cyclohexanecarboxamide (hereafter referred to as NDPC) is a

lipophilic carboxamide emerging in recent synthetic methodologies and structure-activity
relationship (SAR) studies. Structurally, it represents a hybrid between the
cyclohexanecarboxamide core found in potent TRPM8 agonists (e.g., WS-12) and the 2,4-
xylidine moiety common in local anesthetics and fungicides.

This guide analyzes NDPC's performance as a chemical scaffold, comparing its synthesis
efficiency, hydrolytic stability, and predicted biological activity against industry standards like
WS-12 (Cooling Agent) and Lidocaine (Local Anesthetic).

Key Differentiators
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» Synthesis: Accessible via novel Ag-catalyzed decarboxylative cross-coupling, offering higher
atom economy than traditional acid chloride routes.

 Stability: The 2,4-dimethyl substitution provides moderate steric protection against amidases,
distinct from the hyper-stable 2,6-dimethyl pattern of Lidocaine.

o Application: A prime candidate for TRPM8 modulation (cooling/analgesia) due to its N-aryl
cyclohexyl core, offering a lipophilic alternative to N-alkyl carboxamides (e.g., WS-3).

Chemical Profile & Synthesis Performance[1]
Synthesis Efficiency Comparison

NDPC has been highlighted in recent literature (e.g., Organic Letters, 2024) as a model
substrate for radical cross-coupling.

N Method B: Decarboxylative
. Method A: Traditional ) ]
Metric o Radical Coupling
Amidation
(Recommended)

Acid Chloride + 2,4-Xylidine + Carboxylic Acid + Isocyanide +

Reagents

Base Ag Catalyst

Low (Generates HCI/Salt High (CO2 release, minimal
Atom Economy

waste) byproduct)
Step Count 2 (Activation + Coupling) 1 (Direct Coupling)
Yield 85-95% 60-80% (Substrate dependent)

o Aqueous workup + Column Chromatography often

Purification o )

Recrystallization required

Insight: While Method A offers higher raw yield, Method B allows for "late-stage
functionalization” of complex carboxylic acids without pre-activation, crucial for generating
NDPC derivatives in drug discovery libraries.

Physicochemical Properties (In Silico)

NDPC is compared here with WS-12 (a potent TRPM8 agonist) and Lidocaine.
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Lidocaine
WS-12 (Benchmark .
Property NDPC (Target) . (Anesthetic
Agonist)
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Cyclohexane-CO-NH-  p-Menthane-CO-NH- Diethylamino-Acetyl-
Structure

(2,4-Me2-Ph) (4-OMe-Ph) NH-(2,6-Me2-Ph)
MW (g/mol) ~231.34 ~289.41 234.34
~4.2 (High
cLogP ) e ~4.9 ~2.4
Lipophilicity)
TPSA (A2 29.1 38.3 32.3
_ o Moderate (Ortho-Me High (Ortho-Me at C2,
Steric Shielding Low (No Ortho-Me)
at C2) C6)

Performance Implication: NDPC is significantly more lipophilic than Lidocaine, suggesting
higher blood-brain barrier (BBB) permeability but potentially lower aqueous solubility. Its steric
hindrance (one ortho-methyl) suggests a metabolic half-life intermediate between unsubstituted
anilides (rapid hydrolysis) and Lidocaine (slow hydrolysis).

Structural & Functional Analysis (SAR)[2]
Structural Homology Visualization

The following diagram illustrates the pharmacophore overlap between NDPC and its functional

analogues.
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Figure 1: Structural relationship map highlighting the hybrid nature of NDPC between cooling
agents (WS-12) and anesthetics (Lidocaine).

Biological Potential: TRPM8 Modulation

NDPC contains the N-aryl carboxamide motif essential for potent TRPMS8 activation (cooling
sensation).

e Mechanism: Like WS-12, NDPC is predicted to bind to the voltage-sensing-like domain
(VSLD) of the TRPMS8 channel.

e Potency Prediction: The absence of the isopropyl group on the cyclohexane ring (present in
WS-12) typically reduces potency by 2-5 fold. However, the 2,4-dimethylphenyl group may
enhance hydrophobic interaction compared to the 4-methoxyphenyl group of WS-12.

o Advantage: NDPC lacks the ester/ether linkages of some cooling agents, potentially offering
better chemical stability in aggressive formulations.

Experimental Protocols

Protocol A: Decarboxylative Radical Cross-Coupling
(Synthesis)
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Based on recent Ag-catalyzed methodologies (e.g., Organic Letters, 2024).

Objective: Synthesize NDPC from Cyclohexanecarboxylic acid and 2,4-Dimethylphenyl
isocyanide.

e Preparation:

o In a flame-dried Schlenk tube, charge Cyclohexanecarboxylic acid (0.2 mmol), 2,4-
Dimethylphenyl isocyanide (0.24 mmol), and AgQNO3 (10 mol%).

o Add solvent: DCM/H20 (2:1 ratio, 2.0 mL).
o Add oxidant: K2S5208 (1.5 equiv).
» Reaction:
o Seal tube and stir at 40°C for 12 hours under Argon atmosphere.

o Mechanism:[1] Silver catalyzes the decarboxylation of the acid to a radical, which attacks
the isocyanide.

o Workup:
o Dilute with EtOAc (10 mL), wash with sat. NaHCO3 (2 x 5 mL) and brine.
o Dry over Na2S04, concentrate in vacuo.

 Purification:
o Flash column chromatography (Hexane/EtOAc 8:1).

o Expected Yield: 65-75%.

Protocol B: TRPM8 Calcium Flux Assay (Activity
Screening)

Objective: Evaluate the agonist potential of NDPC compared to WS-12.
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Cell Line: HEK293 cells stably expressing human TRPMS.

Dye Loading:

o Incubate cells with Fura-2 AM (2 uM) or Fluo-4 AM in assay buffer (HBSS + 20 mM
HEPES) for 30 min at 37°C.

Compound Preparation:

o Dissolve NDPC in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 100 pM) in
assay buffer.

o Control: Use Menthol (100 uM) as positive control and WS-12 as the reference standard.

Measurement:

o Inject compounds into the cell plate using a FLIPR (Fluorometric Imaging Plate Reader).

o Record fluorescence (EX/Em: 494/516 nm for Fluo-4) for 120 seconds.

Analysis:

o Calculate

o Plot dose-response curve to determine EC50.

o Self-Validation: The EC50 of WS-12 should be ~10-50 nM. If NDPC shows activity, expect
EC50 in the low micromolar range (1-10 uM) due to the simplified cyclohexane ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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Contact our Ph.D. Support Team for a compatibility check
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